4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is an organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a phenylmethylidene group attached to the tetrahydroacridine core, which is further functionalized with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroacridine Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroacridine core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with a primary amine in the presence of an acid catalyst.
Introduction of the Phenylmethylidene Group: The phenylmethylidene group is introduced through a condensation reaction between the tetrahydroacridine core and benzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a Grignard reaction, where the intermediate is treated with carbon dioxide followed by acidification to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the phenylmethylidene group to a phenylmethyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be functionalized with various substituents using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Quinones
Reduction: Phenylmethyl derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxamide
- 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-methyl ester
- 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-hydroxyl
Uniqueness
4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization and enhances its solubility in aqueous media, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4Z)-4-benzylidene-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21(24)19-16-10-4-5-12-18(16)22-20-15(9-6-11-17(19)20)13-14-7-2-1-3-8-14/h1-5,7-8,10,12-13H,6,9,11H2,(H,23,24)/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYHUHLGVWFVQQ-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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